An In-depth Technical Guide to the Physicochemical Properties of trans-2-Methyl-3-phenylaziridine
An In-depth Technical Guide to the Physicochemical Properties of trans-2-Methyl-3-phenylaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Methyl-3-phenylaziridine is a heterocyclic organic compound featuring a three-membered ring containing a nitrogen atom. The trans configuration indicates that the methyl and phenyl substituents are located on opposite sides of the aziridine ring plane. This strained ring structure imparts significant reactivity, making it a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Aziridine derivatives are known to exhibit a range of biological activities, and understanding the physicochemical properties of specific isomers like trans-2-Methyl-3-phenylaziridine is crucial for its application in drug design and development. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and reactivity.
Physicochemical Properties
The physicochemical properties of trans-2-Methyl-3-phenylaziridine are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1] |
| Boiling Point | 207.4 °C at 760 mmHg | [3] |
| Density | 0.998 g/cm³ | [3] |
| Refractive Index | 1.537 | [3] |
| Flash Point | 78.7 °C | [3] |
| LogP (calculated) | 1.5 | [1] |
| Topological Polar Surface Area | 21.9 Ų | [1] |
| Melting Point | Not available in the searched literature. | |
| pKa | Not available in the searched literature. | |
| Solubility | Slightly soluble in DMSO (with sonication), water (with heating), and methanol. | [4] |
Synthesis and Characterization
The primary synthetic route to trans-2-Methyl-3-phenylaziridine is the aziridination of trans-β-methylstyrene. Various methods have been developed to achieve this transformation, often with a focus on stereoselectivity.
Experimental Protocol: Aziridination of trans-β-Methylstyrene
This protocol is a generalized procedure based on common aziridination reactions. Specific reagents and conditions can be varied to optimize yield and purity.
Materials:
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trans-β-methylstyrene
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A nitrogen source (e.g., a primary amine with a suitable leaving group, or an aminating agent like O-(diphenylphosphinyl)hydroxylamine)
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A suitable catalyst (e.g., a rhodium or copper complex)
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Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 2,2,2-trifluoroethanol)
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Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-β-methylstyrene and the catalyst in the anhydrous solvent.
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Add the nitrogen source to the reaction mixture.
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Stir the reaction at the appropriate temperature (ranging from room temperature to reflux, depending on the specific method) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the trans-2-Methyl-3-phenylaziridine.
Characterization
The structure and purity of the synthesized trans-2-Methyl-3-phenylaziridine should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Reactivity and Stability
The high ring strain of the aziridine ring in trans-2-Methyl-3-phenylaziridine makes it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature for its use as a synthetic building block.
Nucleophilic Ring-Opening
The ring-opening of trans-2-Methyl-3-phenylaziridine typically proceeds via an Sₙ2 mechanism. Nucleophiles attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and inversion of stereochemistry at the site of attack. The regioselectivity of the attack (at C2 vs. C3) is influenced by steric and electronic factors of the substituents, the nucleophile, and the reaction conditions.
Stability
Aziridines, in general, can be sensitive to acidic conditions, which can promote polymerization or ring-opening. trans-2-Methyl-3-phenylaziridine should be stored under neutral or slightly basic conditions in an anhydrous environment to prevent degradation.
Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for trans-2-Methyl-3-phenylaziridine have not been extensively reported in the available literature, the aziridine moiety is a known pharmacophore present in numerous biologically active compounds, including some anticancer agents. The reactivity of the aziridine ring allows it to act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic effects of many aziridine-containing drugs.
The general mechanism of action for many bioactive aziridines involves the following logical workflow:
Further research, including in vitro biological assays and molecular docking studies, is necessary to elucidate the specific biological targets and mechanisms of action of trans-2-Methyl-3-phenylaziridine.
Conclusion
trans-2-Methyl-3-phenylaziridine is a reactive and synthetically useful molecule. Its well-defined stereochemistry and the susceptibility of its strained ring to nucleophilic attack make it an attractive building block for the synthesis of complex nitrogen-containing compounds. While some of its fundamental physicochemical properties are documented, further experimental investigation into its melting point, pKa, and a more comprehensive solubility profile would be beneficial. Moreover, dedicated biological studies are required to uncover its specific molecular targets and to explore its potential as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of trans-2-Methyl-3-phenylaziridine in their research endeavors.
